Ethyl 2-(3,5-dimethoxyphenoxy)propanoate
Description
Ethyl 2-(3,5-dimethoxyphenoxy)propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a 3,5-dimethoxyphenoxy group. Its molecular structure includes two methoxy (–OCH₃) groups at the 3- and 5-positions of the aromatic ring, linked via an ether bond to the propanoate ethyl ester (Fig. 1). This compound is of interest in agrochemical research due to its structural similarity to aryloxyphenoxypropanoate herbicides, which inhibit acetyl-CoA carboxylase (ACCase) in grasses .
Properties
CAS No. |
854678-52-7 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethoxyphenoxy)propanoate |
InChI |
InChI=1S/C13H18O5/c1-5-17-13(14)9(2)18-12-7-10(15-3)6-11(8-12)16-4/h6-9H,5H2,1-4H3 |
InChI Key |
MSRPNQYKHYFUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dimethoxyphenoxy)propanoate typically involves the esterification of 3,5-dimethoxyphenol with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethoxyphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid.
Reduction: Formation of 2-(3,5-dimethoxyphenoxy)propanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-(3,5-dimethoxyphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3,5-dimethoxyphenoxy)propanoate involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester group can be hydrolyzed to release the active phenoxy compound, which can then exert its effects on various pathways.
Comparison with Similar Compounds
Structural and Functional Insights :
- Bioactivity: Commercial analogs exhibit herbicidal activity at 50–200 g/ha, but Ethyl 2-(3,5-dimethoxyphenoxy)propanoate’s bioactivity remains unverified in the provided evidence.
Natural Phenolic Compounds with 3,5-Dimethoxy Substituents
Natural products with 3,5-dimethoxy groups, such as 3,5-dimethoxy-4-hydroxypropiophenone (isolated from Pholidota yunnanensis), share aromatic substitution patterns but differ in core structure and function .
Key Differences :
- Function : The synthetic compound is designed for agrochemical use, whereas natural analogs often serve defensive or signaling roles in plants .
- Spectral Data: NMR techniques (e.g., ¹H-NMR with ethyl viologen as an internal standard ) could differentiate the ester’s methoxy (δ ~3.7 ppm) and aromatic protons from natural phenolics’ hydroxyl and ketone signals.
Spectroscopic and Analytical Comparisons
1H-NMR analysis of this compound would likely show:
- Methoxy protons: δ 3.7–3.8 ppm (singlet, 6H).
- Aromatic protons: δ 6.2–6.5 ppm (meta-substituted ring).
- Ethyl ester: δ 1.2–1.4 ppm (triplet, CH₃) and δ 4.1–4.3 ppm (quartet, CH₂) .
In contrast, halogenated analogs like fenoxaprop-ethyl exhibit downfield shifts for chlorine-adjacent protons (δ ~7.0 ppm) . Quantification challenges noted in pyruvate analysis (e.g., solvent exchangeability) may also apply to ester hydrolysis studies of the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
